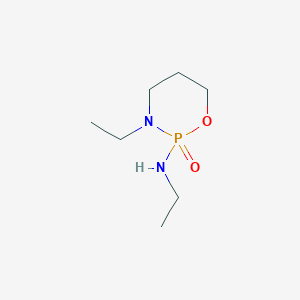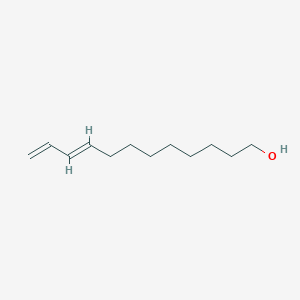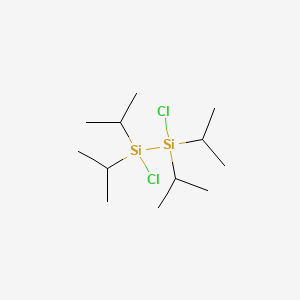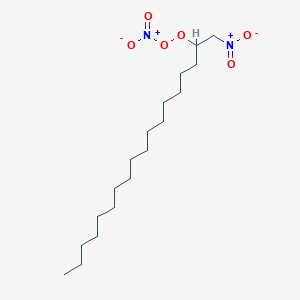
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioic acid core with diethyl and pyrimidinyl ester groups. It is commonly used in scientific research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester typically involves the reaction of phosphorothioic acid derivatives with diethyl and pyrimidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced monitoring techniques ensures the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives with additional oxygen atoms, while reduction can produce simpler phosphorothioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-methyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphorothioic acid, O,O-diethyl O-pyrazinyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is unique due to its specific ester groups and pyrimidinyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical interactions and stability.
Propiedades
Número CAS |
55995-49-8 |
|---|---|
Fórmula molecular |
C12H21N2O4PS |
Peso molecular |
320.35 g/mol |
Nombre IUPAC |
diethoxy-(6-methyl-2-propan-2-yloxypyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H21N2O4PS/c1-6-15-19(20,16-7-2)18-11-8-10(5)13-12(14-11)17-9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
KIWZTAVAOREXFA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)




![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)



![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)

